molecular formula C10H7N3S B153563 Thiazolo[4,5-h]isoquinolin-2-amine CAS No. 35317-80-7

Thiazolo[4,5-h]isoquinolin-2-amine

Cat. No.: B153563
CAS No.: 35317-80-7
M. Wt: 201.25 g/mol
InChI Key: UCFPYNYOEBBXAF-UHFFFAOYSA-N
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Description

Thiazolo[4,5-h]isoquinolin-2-amine is a heterocyclic compound with the molecular formula C10H7N3S. It features a fused ring system comprising a thiazole ring and an isoquinoline ring.

Scientific Research Applications

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[4,5-h]isoquinolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dithiooxamide with aromatic aldehydes, which can selectively yield thiazolo[5,4-c]isoquinolines . Another approach includes the use of dichloroethylamides and aryl isothiocyanates, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-h]isoquinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of Thiazolo[4,5-h]isoquinolin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Properties

IUPAC Name

[1,3]thiazolo[4,5-h]isoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c11-10-13-8-2-1-6-3-4-12-5-7(6)9(8)14-10/h1-5H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFPYNYOEBBXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CN=C3)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562698
Record name [1,3]Thiazolo[4,5-h]isoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35317-80-7
Record name [1,3]Thiazolo[4,5-h]isoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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